2,3-dihydro-1H-pyrrole-5-carboxylic acid
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Overview
Description
4,5-Dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes . Additionally, oxidative cyclization of β-enaminones has been employed, involving a rearrangement step after ring formation .
Industrial Production Methods
Industrial production methods for 4,5-Dihydro-1H-pyrrole-2-carboxylic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in oxidative cyclization reactions, forming pyrrolin-4-ones . It can also undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include iodine, nickel (II) catalysts, and chiral scandium (III) complexes . Reaction conditions often involve refluxing in solvents such as methanol or dimethylformamide (DMF) and the use of oxidizing agents like iodine .
Major Products Formed
The major products formed from the reactions of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid include pyrrolin-4-ones and various substituted pyrrole derivatives . These products are of interest due to their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
4,5-Dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as HIV-1 protease, which is crucial for the replication of the virus . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound is structurally related and has been studied for its bioactive properties.
1H-Pyrrole-2,5-dicarboxylic acid: Another similar compound with applications in organic synthesis and medicinal chemistry.
N-Carbobenzoxy-3-pyrroline: A derivative used in the synthesis of various heterocyclic compounds.
Uniqueness
4,5-Dihydro-1H-pyrrole-2-carboxylic acid is unique due to its versatile reactivity and potential for forming a wide range of derivatives with diverse biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h2,6H,1,3H2,(H,7,8) |
InChI Key |
CELGZUZZTJEZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1)C(=O)O |
Origin of Product |
United States |
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